molecular formula C24H26N2O5 B2834925 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid CAS No. 1047683-17-9

2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No.: B2834925
CAS No.: 1047683-17-9
M. Wt: 422.481
InChI Key: NZKDNSGGCSYPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid (CID 16803575) is a synthetic organic compound of significant interest in early-stage pharmaceutical research and chemical biology . The structure of this compound incorporates a 3,4-dimethoxyphenethylamine moiety, a group known in medicinal chemistry for its interactions with neurological targets such as serotonin receptors . This moiety is found in compounds studied for their effects on serotonin-mediated pathways and nitric oxide synthesis in smooth muscle tissues, suggesting potential research applications in neuropharmacology and cell signaling . Furthermore, the naphthalene group within the molecule provides a rigid, hydrophobic core that can be critical for protein binding and molecular recognition in drug discovery. This compound is representative of a class of molecules investigated under novel therapeutic platforms like Targeted Drug Rescue (TDR), which aim to develop treatments for central nervous system disorders, metabolic diseases, and other conditions with high unmet medical need . It is supplied as a high-purity solid for use in assay development, hit-to-lead optimization, and other in vitro research applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-30-21-10-7-16(13-22(21)31-2)11-12-25-20(24(28)29)15-23(27)26-19-9-8-17-5-3-4-6-18(17)14-19/h3-10,13-14,20,25H,11-12,15H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKDNSGGCSYPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The target compound’s structure combines aromatic bulk (naphthalene and methoxy-substituted phenyl groups) with a polar 4-oxobutanoic acid group. This contrasts with simpler amino acids like L-asparagine and more complex pharmaceuticals like verapamil-related compounds.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Pharmacological Activity
Target Compound C24H27N3O5 (estimated) ~437.5 3,4-Dimethoxyphenethyl, naphthalen-2-ylamino, 4-oxobutanoic acid Likely low (lipophilic aromatic groups) Hypothesized: Calcium channel modulation
Verapamil Related Compound B (USP41) C26H36N2O4·HCl 477.05 3,4-Dimethoxyphenethyl, isopropyl, nitrile Moderate (HCl salt) Calcium channel blocker
L-Asparagine C4H8N2O3 132.12 2,4-Diamino-4-oxobutanoic acid High (water-soluble) Amino acid metabolism, protein synthesis

Pharmacological and Functional Insights

  • However, the target compound’s 4-oxobutanoic acid group replaces the nitrile and isopropyl groups in verapamil analogs, which may alter binding affinity or metabolic stability .
  • Amino Acid Analogs (e.g., L-Asparagine): Unlike L-asparagine, the target compound’s bulky aromatic substituents likely reduce water solubility and cellular uptake. However, the 4-oxobutanoic acid moiety could confer pH-dependent ionization, enhancing bioavailability in specific physiological environments .

Q & A

Basic: What are the optimal synthetic conditions for 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Amide coupling between 3,4-dimethoxyphenethylamine and a protected 4-oxobutanoic acid derivative (e.g., methyl ester) under carbodiimide-mediated conditions (e.g., EDC/HOBt) at 0–4°C to minimize racemization .
  • Step 2 : Deprotection of the ester group under alkaline conditions (e.g., NaOH/MeOH) followed by acidification to yield the free carboxylic acid intermediate.
  • Step 3 : Coupling with 2-naphthylamine via a mixed anhydride or activated ester method (e.g., NHS ester) at 25–40°C for 6–12 hours.
  • Critical Parameters :
    • pH control (6.5–7.5) during coupling steps to ensure nucleophilic amine reactivity .
    • Purification via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the final product with >95% purity .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of aromatic protons from the naphthyl group (δ 7.2–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
    • ¹³C NMR : Verify carbonyl signals (δ 170–175 ppm for the oxobutanoic acid and amide groups) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M–H]⁻ peaks matching the molecular weight (C₂₅H₂₇N₂O₅: expected ~459.5 g/mol) .
  • HPLC-PDA : Monitor purity and detect byproducts using a 254 nm wavelength .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise due to:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or enzyme isoforms (e.g., kinase selectivity panels). Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Structural Analog Interference : Compare with analogs like 2-(1,3-benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (CAS 51116-24-6), which shares methoxy and aromatic motifs but lacks the naphthyl group. This helps isolate pharmacophoric contributions .
  • Solubility Artifacts : Use DMSO stock concentrations <0.1% (v/v) to avoid cytotoxicity masking true activity .

Advanced: What strategies optimize the compound’s selectivity in targeting enzymes like thymidylate synthase (TS)?

Structure-activity relationship (SAR) studies suggest:

  • Substituent Effects :
    • The 3,4-dimethoxyphenethyl group enhances hydrophobic interactions with TS’s allosteric pocket, while the naphthylamine moiety contributes to π-stacking with Phe³⁶⁰ .
    • Fluorine substitution on the phenyl ring (e.g., as in 4-(2-fluorophenyl)-4-oxobutanoic acid ) can improve metabolic stability but may reduce affinity .
  • Molecular Dynamics (MD) Simulations : Model binding poses to identify residues critical for selectivity (e.g., Asp²¹⁸ in TS). Validate with alanine-scanning mutagenesis .

Advanced: How to address low yields in the final coupling step with 2-naphthylamine?

Common pitfalls and solutions:

  • Activation Efficiency : Replace traditional coupling agents (e.g., DCC) with COMU or PyBOP, which offer higher reactivity in polar aprotic solvents (e.g., DMF) .
  • Steric Hindrance : Introduce a spacer (e.g., PEG₂) between the oxobutanoic acid and naphthylamine to reduce steric clash.
  • Byproduct Analysis : Use LC-MS to detect hydrolysis products (e.g., free naphthylamine) and adjust reaction stoichiometry (1.2:1 amine:acid ratio) .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Short-term : Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the amide bond .
  • Long-term : Lyophilize as a sodium salt and store at –80°C with desiccant (silica gel). Confirm stability via periodic HPLC checks .

Advanced: How does the compound’logP influence its cellular uptake and bioavailability?

  • Predicted logP : ~3.2 (via ChemDraw), indicating moderate lipophilicity.
  • Optimization Strategies :
    • Introduce polar groups (e.g., hydroxyl on the phenethyl moiety) to enhance aqueous solubility without disrupting target binding .
    • Use prodrug approaches (e.g., esterification of the carboxylic acid) to improve membrane permeability .

Advanced: What computational tools are recommended for predicting off-target interactions?

  • Docking Simulations : AutoDock Vina or Glide to screen against kinase or GPCR libraries .
  • Machine Learning : Train models on ChEMBL bioactivity data to predict ADMET profiles .
  • Validation : Cross-check with experimental thermal shift assays (TSA) for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.